Cephalezomine H
Description
Historical Perspective on the Isolation and Characterization of Cephalotaxus Alkaloids
The journey of Cephalotaxus alkaloids began in 1954 when the presence of alkaloids in plants of this genus was first reported. nih.govresearchgate.net However, it was not until 1963 that the first major alkaloid, cephalotaxine (B1668394), was isolated and partially identified from Cephalotaxus drupacea and Cephalotaxus fortunei. nih.govcjnmcpu.comrsc.org This discovery, coupled with the later finding of potent anti-leukemic activity in some of its ester derivatives like homoharringtonine (B1673347), spurred intensive research into this family of natural products. nih.govresearchgate.nettaylorfrancis.com Over the following decades, more than 100 different Cephalotaxus alkaloids have been identified and characterized, showcasing a wide range of structural diversity. cjnmcpu.com
The initial structural assignment of some of these complex molecules has occasionally required revision. For instance, the structure of Cephalezomine H was initially proposed as a trans diol but was later revised to a syn-β,β-diol following its total synthesis. nih.govresearchgate.net However, some ambiguity remained due to differing optical rotations between the synthetic and natural compounds. nih.gov
Taxonomic Origin and Natural Occurrence of this compound
This compound is a secondary metabolite found in plants of the genus Cephalotaxus, which is the sole genus in the Cephalotaxaceae family. nih.govresearchgate.net These evergreen conifers are primarily native to Asia. researchgate.netrsc.org
Specifically, this compound has been isolated from Cephalotaxus harringtonia var. nana. researchgate.netacs.orgcambridge.org Other Cephalotaxus species, such as Cephalotaxus fortunei, Cephalotaxus sinensis, and Cephalotaxus lanceolata, are also known to produce a variety of other Cephalotaxus alkaloids. rsc.orgacs.orgnih.govd-nb.info The alkaloids are typically present in small quantities in various parts of the plant, including the leaves, branches, seeds, bark, and roots. nih.govacs.org
| Property | Description |
| Kingdom | Plantae |
| Division | Pinophyta |
| Class | Pinopsida |
| Order | Pinales |
| Family | Cephalotaxaceae |
| Genus | Cephalotaxus |
Significance of this compound as a Natural Product in Academic Research
The significance of this compound in academic research stems from several key aspects. Firstly, as a member of the Cephalotaxus alkaloids, it is part of a class of compounds with recognized therapeutic potential, most notably the anti-leukemia drug homoharringtonine, an ester of cephalotaxine. beilstein-journals.orgnih.gov While the specific biological activities of this compound are not as extensively studied as some of its relatives, the general bioactivity of the class keeps interest high.
Secondly, the complex and unique chemical structure of this compound and other Cephalotaxus alkaloids presents a significant challenge and a valuable target for synthetic organic chemists. rsc.org The development of synthetic routes to these molecules allows for the confirmation of their structures and provides pathways to produce them and their analogs for further study. beilstein-journals.orgbeilstein-journals.orgnih.gov The total synthesis of this compound has been a subject of research, contributing to the development of new synthetic methodologies. acs.orgbeilstein-journals.orgnih.govnih.gov For example, its synthesis has been achieved through strategies involving enamide cyclization and from key intermediates used in the synthesis of (-)-cephalotaxine. beilstein-journals.orgbeilstein-journals.orgnih.gov These synthetic efforts are crucial for overcoming the low natural abundance of these compounds. nih.gov
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C17H21NO4 |
|---|---|
Molecular Weight |
303.35 g/mol |
IUPAC Name |
(2S,3R,4R,6S)-16,18-dioxa-10-azapentacyclo[11.7.0.02,6.06,10.015,19]icosa-1(20),13,15(19)-triene-3,4-diol |
InChI |
InChI=1S/C17H21NO4/c19-12-8-17-3-1-4-18(17)5-2-10-6-13-14(22-9-21-13)7-11(10)15(17)16(12)20/h6-7,12,15-16,19-20H,1-5,8-9H2/t12-,15-,16+,17+/m1/s1 |
InChI Key |
OWAMFRTVMGAVTD-VZEFYGNVSA-N |
Isomeric SMILES |
C1C[C@]23C[C@H]([C@@H]([C@H]2C4=CC5=C(C=C4CCN3C1)OCO5)O)O |
Canonical SMILES |
C1CC23CC(C(C2C4=CC5=C(C=C4CCN3C1)OCO5)O)O |
Synonyms |
cephalezomine H |
Origin of Product |
United States |
Structural Elucidation and Stereochemical Investigations of Cephalezomine H
Initial Structural Assignments and Reported Stereochemical Features
Cephalezomine H was first isolated from Cephalotaxus harringtonia var. nana. researchgate.net Early studies, based on spectroscopic data, proposed a structure for this compound. nih.gov In these initial reports, the absolute stereochemistry of the diol moiety on the D ring was assigned as 2R,3R, suggesting a trans-diol configuration. nih.gov This assignment was based in part on circular dichroism (CD) analysis. nih.gov
Challenges in Stereochemical Determination and Subsequent Revisions
The initially proposed structure of this compound was challenged when synthetic chemists attempted to recreate the molecule based on the reported configuration. The total synthesis of the proposed structure yielded a compound whose nuclear magnetic resonance (NMR) spectroscopic data did not match those of the natural product. acs.orgnih.gov
Specifically, a significant discrepancy was observed in the spin-spin coupling constant between the protons at positions H-3 and H-4. acs.org The synthetic compound, based on the initial trans-diol assignment, exhibited a coupling constant of 9.8 Hz. In contrast, the natural this compound showed a coupling constant of 5.6 Hz. acs.org This difference strongly suggested that the initial stereochemical assignment was incorrect.
Further synthetic work led to the proposal of a revised structure for this compound. acs.orgnih.gov This new structure featured a syn-β,β-diol, which has a different spatial arrangement of the hydroxyl groups on the cyclopentane (B165970) ring. nih.govacs.org Synthesis of this revised structure resulted in a compound whose ¹H NMR spectral data were in good agreement with the values reported for the natural this compound, particularly after the formation of its trifluoroacetic acid salt. acs.org
However, some uncertainty lingered due to a divergence in the optical rotations of the synthetic and natural compounds. nih.gov This discrepancy was later addressed through corrections to the reported ¹³C NMR data, which had been affected by an impurity and overlapping solvent signals. acs.org
Methodologies Employed for Definitive Stereochemical Assignment
The definitive stereochemical assignment of this compound was ultimately achieved through a combination of total synthesis and detailed spectroscopic analysis, primarily NMR.
Total Synthesis: The synthesis of both the originally proposed and the revised structures was crucial. acs.orgnih.gov By comparing the spectroscopic data of the synthetic compounds with that of the natural product, researchers could invalidate the initial assignment and confirm the revised structure. The key step that led to the correct stereoisomer was the diastereoselective reduction of a ketone precursor using sodium borohydride (B1222165) (NaBH₄), which resulted in the formation of the required syn-diol. acs.orgbeilstein-journals.orgbeilstein-journals.org
NMR Spectroscopy: High-resolution ¹H and ¹³C NMR spectroscopy were instrumental in the structural elucidation. researchgate.netacs.org The significant difference in the H-3/H-4 coupling constant was a key piece of evidence that pointed to the incorrect initial assignment. acs.org The final confirmation of the revised structure was achieved when the ¹H NMR data of the synthetic trifluoroacetic acid salt of the revised structure closely matched the data for natural this compound. acs.org
X-ray Crystallography: While not explicitly reported for this compound itself in the provided search results, X-ray crystallography is a powerful technique used to determine the three-dimensional structure of molecules and was used for related compounds, which helped to establish the stereochemistry of the core ring system. acs.org
Total Synthesis and Advanced Synthetic Strategies for Cephalezomine H
Retrosynthetic Analysis and Design of Synthetic Routes
The intricate, pentacyclic framework of Cephalotaxus alkaloids presents a considerable synthetic challenge. dicp.ac.cnresearchgate.net The core structure features an azaspiranic 1-azaspiro[4.4]nonane system (rings C and D) fused to a benzazepine ring system (rings A and B). nih.govacs.org A key strategic consideration in the retrosynthesis of Cephalezomine H is the construction of the sterically congested aza-quaternary carbon center at the heart of the spirocyclic system. acs.org
A prevalent retrosynthetic strategy involves disconnecting the molecule to reveal a key 1-azaspiro[4.4]nonane building block. acs.org This pivotal intermediate can then be elaborated to the full pentacyclic core. For example, a Witkop cyclization has been employed as a key step to construct the benzazepine unit from a functionalized azaspirocycle precursor, leading to a divergent synthesis of both this compound and its congener, cephalotaxine (B1668394). acs.orgacs.orgfigshare.com Other approaches focus on late-stage formation of the C-ring via intramolecular cyclizations, such as the Mannich reaction or Heck reaction, to form the tetracyclic scaffold. dicp.ac.cnthieme-connect.com
Development of Key Reactions for Core Structure Construction
The successful construction of the this compound core has been enabled by the strategic implementation of powerful synthetic reactions.
Gold catalysis has proven to be a valuable tool for assembling the complex architecture of Cephalotaxus alkaloids. researchgate.net A notable application is the gold(I)-catalyzed [2+3] annulation of enamides with propargyl esters. acs.orgacs.orgfigshare.com This reaction provides an efficient method for constructing the functionalized 1-azaspiro[4.4]nonane core. acs.org The combination of an N-heterocyclic carbene gold catalyst with a silver salt co-catalyst was found to be crucial for the reaction's success. beilstein-journals.org This methodology facilitates the creation of the critical aza-quaternary center embedded within the spirocyclic system. acs.org
Enamides are versatile synthons that have been extensively used in the synthesis of nitrogen-containing heterocycles, including the core of this compound. researchgate.netbeilstein-journals.orgnih.gov Cyclizations involving enamides can proceed through various pathways. nih.gov For instance, the generation of an iminium ion from an enamide allows it to act as an electrophile, triggering cyclization. beilstein-journals.orgnih.gov This reactivity has been harnessed in tandem reactions, such as cyclization/Pictet-Spengler sequences, to build complex polycyclic systems. beilstein-journals.org The [2+3] annulation strategy mentioned previously is a prime example of leveraging enamide reactivity in the total synthesis of this compound. acs.orgbeilstein-journals.org
Establishing the correct stereochemistry is a critical challenge in the synthesis of this compound. Synthetic routes often employ stereoselective transformations to control the multiple chiral centers within the molecule. For instance, in a divergent synthesis of this compound and cephalotaxine, a diastereoselective reduction of a common diketone intermediate using KBH₄ was a key step to set the stereochemistry of the hydroxyl group in this compound. beilstein-journals.orgnih.gov Asymmetric total synthesis approaches often rely on chiral catalysts or chiral starting materials to induce enantioselectivity in key bond-forming reactions. dicp.ac.cnresearchgate.net For example, a rhodium-catalyzed asymmetric [2+3] annulation has been developed to produce enantiopure intermediates for the synthesis of several Cephalotaxus alkaloids. beilstein-journals.orgnih.gov
Enamide Cyclization Methodologies
Asymmetric Total Synthesis Approaches
Achieving an enantioselective synthesis of this compound is a significant goal, ensuring access to the specific, biologically active stereoisomer. One successful asymmetric total synthesis led to a revision of the originally proposed structure of this compound. nih.govacs.org
Strategies for asymmetric synthesis often rely on a "chiral pool" approach, starting from an enantiomerically pure starting material. L-proline, for example, has been used as the sole source of chirality in the collective asymmetric total synthesis of six C-11 oxygenated Cephalotaxus alkaloids. dicp.ac.cnresearchgate.net In this elegant approach, a series of transformations, including a stereospecific Stevens rearrangement and an intramolecular Friedel–Crafts reaction, effectively transferred the chirality from proline to create a complex tetracyclic intermediate. researchgate.net This intermediate then served as a branching point for the synthesis of multiple alkaloids. dicp.ac.cnresearchgate.net Catalytic asymmetric methods, such as the aforementioned rhodium-catalyzed annulation which can achieve high enantioselectivity (92% ee), also represent a powerful strategy for asymmetric synthesis in this family. nih.gov
Divergent Synthetic Pathways to this compound and Related Cephalotaxus Alkaloids
The structural kinship among the Cephalotaxus alkaloids makes them ideal targets for divergent synthetic strategies, where multiple family members are synthesized from a common intermediate. acs.orgoup.com This approach enhances synthetic efficiency and provides access to a range of natural products for further study.
A prime example is the divergent synthesis of (±)-cephalotaxine and (±)-cephalezomine H from a common diketone intermediate. acs.orgbeilstein-journals.orgbeilstein-journals.org This intermediate, prepared through a sequence involving a key gold-catalyzed annulation and a Witkop photocyclization, contains the complete pentacyclic framework. beilstein-journals.org From this shared precursor, selective transformations afford the individual alkaloids. Specifically, a diastereoselective reduction with KBH₄ followed by an alane reduction yields this compound, while a regioselective etherification followed by reduction leads to cephalotaxine. beilstein-journals.orgnih.gov This strategy highlights the efficiency of accessing multiple complex natural products from a single, advanced intermediate. beilstein-journals.org
Mechanistic Elucidation of Synthetic Transformations Leading to this compound
The total synthesis of this compound has been accomplished through various strategic approaches, each involving a series of intricate chemical transformations. A deep understanding of the mechanisms governing these reactions is crucial for optimizing synthetic routes and for the potential design of novel analogs. This section delves into the mechanistic details of the key transformations in the prominent total syntheses of this compound.
Mechanism of the Gold-Catalyzed [2+3] Annulation
One of the advanced strategies for the construction of the core azaspirocyclic framework of this compound involves a gold-catalyzed [2+3] annulation reaction between an enamide and a propargyl ester. A proposed mechanism for this key transformation is initiated by the gold-catalyzed 1,2-acyl shift of the propargyl ester. This rearrangement proceeds through a transition state (TS-A) to form a zwitterionic resonance species.
The subsequent step involves the nucleophilic attack of the enamide on the more electrophilic C3-position of the zwitterionic intermediate. The stereochemical outcome of this annulation is rationalized by considering two possible transition states, TS-C and TS-D, which lead to the formation of cis and trans diastereomers, respectively. The diastereoselectivity is believed to be thermodynamically controlled, with the steric hindrance between the substituents on the enamide and the propargyl ester in the transition states dictating the preferred stereochemical pathway. The final step is an iminium cyclization that yields the functionalized 1-azaspiro[4.4]nonane core.
| Transition State | Key Interaction | Predicted Outcome |
| TS-C | Minimal steric hindrance between the bulky α-[C] or α-[N] substituent and the C1–Ar group. | Formation of cis-diastereomer |
| TS-D | Significant steric hindrance between the bulky α-[C] or α-[N] substituent and the C1–Ar group. | Formation of trans-diastereomer |
Mechanism of the Radical Cascade Reaction
An alternative approach to the pentacyclic core of this compound utilizes a radical cascade reaction. This sequence is initiated by the generation of an aryl radical from a bromo-substituted precursor using tributyltin hydride (Bu3SnH) and an initiator such as 1,1'-azobiscyclohexanecarbonitrile (ACN). The aryl radical then undergoes a 7-endo-selective cyclization onto an enamide moiety. The selectivity for the 7-endo pathway over the alternative 6-exo cyclization is highly dependent on the substitution pattern of the enamide. nih.gov This cyclization is followed by a 5-endo-trig cyclization of the resulting α-amidoyl radical to construct the complete pentacyclic skeleton of the Cephalotaxus alkaloids. acs.orgnih.govjst.go.jp
Mechanisms of Key Oxidations and Reductions
The endgame of several this compound syntheses involves crucial oxidation and reduction steps to install the correct functionalities and stereochemistry.
Dess-Martin Oxidation: The oxidation of a secondary alcohol to a ketone is often achieved using the Dess-Martin periodinane (DMP). The mechanism commences with a ligand exchange between the alcohol and an acetate (B1210297) group on the hypervalent iodine reagent, forming a diacetoxyalkoxyperiodinane intermediate. wikipedia.org An acetate ion then acts as a base to abstract the α-proton from the alcohol, leading to the formation of the ketone, an iodinane, and acetic acid. wikipedia.orgwikipedia.orgchemistrysteps.comalfa-chemistry.com This reaction is known for its mild conditions and high chemoselectivity. wikipedia.org
Reduction of Cyclopentanone (B42830) with Sodium Borohydride (B1222165): The stereoselective reduction of a cyclopentanone intermediate is a critical step in establishing the correct stereochemistry of the hydroxyl group at the C-3 position. The reduction of a cyclopentanone with sodium borohydride (NaBH4) can exhibit stereoselectivity. acs.org The stereochemical outcome can be influenced by the presence of directing groups on the substrate. For instance, the presence of a nearby hydroxyl or alkoxy group can lead to chelation with the reducing agent, directing the hydride delivery from a specific face of the carbonyl. scielo.brscielo.brresearchgate.net The use of additives like ceric chloride (CeCl3) can also influence the stereoselectivity of the reduction. scielo.brscielo.brresearchgate.net
| Reagent | Conditions | Major Diastereomer |
| NaBH₄ | Methanol (B129727), -78 °C | Varies with substrate |
| NaBH₄, CeCl₃ | Methanol, -78 °C | Can invert stereoselectivity |
Alane Reduction of a Lactam: The final step in one of the total syntheses of this compound is the reduction of a lactam to the corresponding amine. acs.org This transformation is effectively carried out using alane (AlH3), which is a powerful reducing agent for amides and lactams. The mechanism of alane reduction of an amide is proposed to occur via two main steps. The first involves the insertion of AlH3 into the carbonyl group to form an intermediate. The second step is the insertion of another molecule of AlH3 into the C-O bond of the intermediate, which is the rate-determining step, leading to the final amine product after cleavage of the AlH2-O-AlH2 group. tuengr.comresearchgate.net A similar mechanism is proposed for the reduction of lactams with other strong hydride reagents like lithium aluminum hydride (LiAlH4), where an initial nucleophilic attack by a hydride ion on the carbonyl carbon forms a tetrahedral intermediate, which then eliminates an aluminate species to form an iminium ion that is subsequently reduced by a second equivalent of hydride. masterorganicchemistry.comjove.com
Chemical Modifications and Structure Activity Relationship Sar Studies of Cephalezomine H Analogs
Strategic Derivatization for Biological Evaluation
The total synthesis of Cephalezomine H and its congeners has been a significant focus of synthetic organic chemistry, offering pathways to generate analogs for biological screening. beilstein-journals.orgresearchgate.net The strategies employed in these syntheses can be adapted to produce derivatives with modified functionalities. For instance, the synthetic routes developed often involve key intermediates that can be subjected to further chemical transformations to yield a variety of analogs.
One notable approach involves the divergent total synthesis, which allows for the creation of multiple related compounds from a common intermediate. beilstein-journals.org This is particularly valuable for generating a library of analogs for biological evaluation. The synthesis of this compound has been achieved through methods such as Au-catalyzed [2 + 3] annulation of enamides with propargyl esters, which constructs the crucial aza-quaternary carbon center embedded in a highly functionalized 1-azaspiro[4.4]nonane system. beilstein-journals.org Modifications of the starting materials in such a synthesis could lead to a range of this compound analogs with variations in the core structure.
Furthermore, the synthesis of related Cephalotaxus alkaloids has provided insights into potential derivatization strategies. For example, the synthesis of C11-oxygenated Cephalotaxus alkaloids highlights the feasibility of introducing substituents at this position, which could be a strategic site for modification in this compound to explore its biological activity. dicp.ac.cn
Systematic Structural Alterations and Their Impact on Biological Profiles
Key structural features of the Cephalotaxus alkaloids that have been subjects of modification include the ester side chain, the aromatic ring, and the heterocyclic core. For instance, in the case of homoharringtonine (B1673347), a related and clinically approved anticancer agent, the ester side chain at C-3 is critical for its potent biological activity. Cephalotaxine (B1668394) itself, which lacks this side chain, is inactive. This underscores the importance of the substituents on the core scaffold.
The table below outlines some of the structural alterations that have been achieved within the broader class of Cephalotaxus alkaloids, which could be applied to this compound for future SAR studies.
| Type of Structural Alteration | Example from Cephalotaxus Alkaloids | Potential Impact on Biological Profile |
| Modification of the Ester Side Chain | Synthesis of various ester derivatives of cephalotaxine. | Critical for cytotoxicity; variations can modulate potency and specificity. |
| Alteration of the Aromatic Ring | Introduction of different substituents on the aromatic ring. | Can influence pharmacokinetic properties and target binding. |
| Modification of the Heterocyclic Core | Synthesis of N-oxides and ring D analogs of cephalotaxine. nih.gov | May affect solubility, metabolic stability, and biological activity. |
| Introduction of Oxygenation | Synthesis of C-11 oxygenated Cephalotaxus alkaloids. dicp.ac.cn | Can create new interaction points with biological targets. |
Correlation between Specific Structural Motifs and Modulatory Effects on Biological Targets
For the Cephalotaxus alkaloids, a clear correlation exists between the presence of an ester side chain at the C-3 position and significant antileukemic activity. nih.gov This has been extensively studied for harringtonine (B1672945) and homoharringtonine. Although this compound does not possess such a side chain, this general SAR principle from its relatives suggests that derivatization at the corresponding positions could be a fruitful avenue for enhancing its biological activity.
The stereochemistry of the molecule is also a critical determinant of activity. The asymmetric total synthesis of this compound has been accomplished, allowing for the preparation of specific stereoisomers. nih.gov The biological evaluation of individual stereoisomers is essential, as different spatial arrangements of functional groups can lead to vastly different interactions with biological macromolecules. The structure of naturally occurring this compound was revised from a trans-diol to a syn-β,β-diol based on total synthesis, highlighting the importance of correct stereochemical assignment for understanding its properties. nih.govnih.govresearchgate.net
The table below summarizes key structural motifs in Cephalotaxus alkaloids and their generally understood correlation with biological effects.
| Structural Motif | General Correlation with Biological Effects |
| Ester side chain at C-3 | Essential for the potent antileukemic activity of compounds like homoharringtonine. |
| Stereochemistry | The spatial arrangement of substituents significantly influences biological activity. |
| Oxygenation pattern | The presence and position of hydroxyl and other oxygen-containing groups can modulate activity. |
| Dimeric vs. Monomeric Structure | Monomeric cephalezomines are generally more potent than their dimeric counterparts. |
Synthesis of this compound Conjugates and Prodrugs for Research Purposes
The development of drug conjugates and prodrugs is a well-established strategy in medicinal chemistry to improve the therapeutic index of potent compounds by enhancing their delivery to target tissues and minimizing off-target toxicity. While specific examples of this compound conjugates or prodrugs are not reported in the available literature, this remains a promising area for future research.
Given the cytotoxic potential of the cephalezomine family, conjugating this compound to a targeting moiety, such as a monoclonal antibody or a peptide that recognizes a tumor-specific antigen, could enable its selective delivery to cancer cells. nih.govnih.gov This approach has been successfully applied to other potent cytotoxic agents.
The synthesis of prodrugs of this compound could also be explored to improve its pharmacokinetic properties. A prodrug is an inactive or less active derivative of a drug that is converted to the active form in the body. For this compound, this could involve masking a key functional group, such as a hydroxyl group, with a labile protecting group that is cleaved under specific physiological conditions, for example, in the acidic tumor microenvironment or by specific enzymes overexpressed in cancer cells. google.com
The synthetic routes established for this compound would provide the necessary chemical handles to attach linkers for conjugation or to introduce promoieties for creating prodrugs. beilstein-journals.org Such research would be a logical next step in translating the synthetic achievements in the field of Cephalotaxus alkaloids into potential therapeutic applications.
Computational and Theoretical Studies on Cephalezomine H
Quantum Chemical Calculations for Conformational Analysis and Reactivity Prediction
Quantum chemical calculations are powerful tools for investigating the three-dimensional structures (conformations) and intrinsic reactivity of molecules. For a complex molecule like Cephalezomine H, with its multiple stereocenters and fused ring systems, understanding its preferred conformations is crucial for comprehending its biological activity and chemical behavior.
While specific conformational analysis studies on this compound are not widely reported, the methodologies of quantum chemistry are well-suited for such investigations. Techniques like Density Functional Theory (DFT) would allow for the calculation of the relative energies of different possible conformers, identifying the most stable, low-energy structures. Such studies can provide insights into the flexibility of the molecule and the spatial arrangement of its functional groups.
In the broader context of related compounds, quantum mechanical calculations have been instrumental. For instance, in the study of svetamycins, which are also complex natural products, quantum mechanical calculations were used in combination with NMR data to establish their stereochemical configuration. acs.org A similar approach could be definitively applied to this compound to resolve any structural ambiguities, such as the initial misassignment of its stereochemistry which was later revised based on total synthesis. acs.orgnih.gov
Regarding reactivity prediction, quantum chemical calculations can determine various electronic properties that govern how a molecule interacts with other reagents.
Table 1: Potential Quantum Chemical Descriptors for Reactivity Analysis of this compound
| Descriptor | Potential Insight |
| Highest Occupied Molecular Orbital (HOMO) Energy | Indicates the molecule's ability to donate electrons (nucleophilicity). Regions with high HOMO density are prone to electrophilic attack. |
| Lowest Unoccupied Molecular Orbital (LUMO) Energy | Indicates the molecule's ability to accept electrons (electrophilicity). Regions with high LUMO density are susceptible to nucleophilic attack. |
| HOMO-LUMO Gap | A smaller gap generally suggests higher reactivity. |
| Molecular Electrostatic Potential (MEP) Map | Visually represents the charge distribution, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions, which are key to predicting sites for non-covalent interactions and chemical reactions. |
| Fukui Functions | Provide a more quantitative measure of the local reactivity at different atomic sites within the molecule. |
Although specific data for this compound is not available, DFT analysis and the calculation of quantum chemical parameters have been noted as valuable for determining chemical reactivity in the context of synthetic methodologies that could be applied to this compound. researchgate.net
Molecular Modeling and Docking Simulations for Ligand-Target Interactions
Molecular modeling and docking simulations are fundamental computational techniques in drug discovery and chemical biology to predict how a small molecule (ligand), such as this compound, might bind to a biological target, typically a protein or nucleic acid. These methods are crucial for hypothesizing a molecule's mechanism of action and for guiding the design of more potent analogues.
The biological targets of many Cephalotaxus alkaloids are of significant interest, with some, like homoharringtonine (B1673347), known to inhibit protein synthesis by binding to the ribosome. researchgate.net While specific docking studies for this compound are not detailed in the available literature, the general procedure for such an investigation would involve the steps outlined below.
Table 2: Generalized Workflow for Molecular Docking of this compound
| Step | Description |
| 1. Target Identification and Preparation | A potential protein target is identified based on the biological activity of related compounds. The 3D structure of the protein is obtained from a repository like the Protein Data Bank (PDB) and prepared for docking (e.g., by adding hydrogen atoms and removing water molecules). |
| 2. Ligand Preparation | A 3D model of this compound is generated and its energy is minimized to obtain a stable conformation. |
| 3. Docking Simulation | A docking algorithm systematically samples a large number of orientations and conformations of this compound within the binding site of the target protein. |
| 4. Scoring and Analysis | The binding poses are ranked using a scoring function that estimates the binding affinity. The top-ranked poses are then analyzed to identify key interactions like hydrogen bonds, hydrophobic interactions, and van der Waals forces. |
Molecular docking simulations have been mentioned in the context of structure-activity relationship studies of other natural products, demonstrating their utility in modern medicinal chemistry research. beilstein-journals.org For this compound, such studies could provide valuable hypotheses about its cellular targets and the structural determinants of its activity.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Insights
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to correlate the chemical structure of a series of compounds with their biological activity. By building a mathematical model, QSAR can be used to predict the activity of new, unsynthesized compounds.
There are no specific QSAR studies reported for this compound. However, the diverse family of Cephalotaxus alkaloids, with their variations in structure and a range of reported biological activities, represents an ideal dataset for the future development of QSAR models. nih.govacs.org A typical QSAR study would involve:
Data Collection: Assembling a dataset of Cephalotaxus alkaloids with their measured biological activities (e.g., IC₅₀ values against a cancer cell line).
Descriptor Calculation: For each molecule, a set of numerical descriptors representing its physicochemical properties (e.g., logP, molecular weight, polar surface area) and structural features (e.g., topological indices, 3D shape descriptors) are calculated.
Model Building: Statistical methods, such as multiple linear regression, partial least squares, or machine learning algorithms, are used to build a mathematical equation that relates the descriptors to the biological activity.
Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques.
The application of QSAR analysis has been noted in studies of transmembrane transport, highlighting its power in creating predictive models for biological processes. ugr.esugr.es For the Cephalotaxus family, a validated QSAR model could accelerate the discovery of new derivatives with enhanced potency or improved pharmacological properties.
Computational Studies on Reaction Mechanisms in this compound Synthesis
The most significant application of computational chemistry in the context of this compound, as reflected in the literature, is in the elucidation of reaction mechanisms for its total synthesis. The synthesis of this complex alkaloid often involves novel chemical transformations, and understanding the intricate pathways of these reactions is crucial for optimizing reaction conditions and yields.
A key step in a reported total synthesis of this compound is a gold-catalyzed [2 + 3] annulation of an enamide with a propargyl ester to construct the pivotal azaspirocyclic core. acs.org Computational studies, specifically Density Functional Theory (DFT) calculations, have been instrumental in providing mechanistic insights into such gold-catalyzed reactions. researchgate.net
These computational investigations can:
Map the potential energy surface of the reaction.
Identify the structures of reactants, intermediates, and transition states.
Calculate the activation energies for different possible pathways, thereby predicting the most likely reaction mechanism.
For instance, mechanistic computational studies on related gold-catalyzed annulations suggest that they may proceed through cyclopropyl (B3062369) metallocarbenoid intermediates formed via an endo-cyclopropanation, followed by a 1,2-acyl migration. acs.org While the specific computational data for the this compound synthesis is not detailed, the mention of these studies underscores their importance in rationalizing the outcome of complex chemical reactions. researchgate.netacs.org
Biological Activities and Mechanistic Pharmacology of Cephalezomine H in Pre Clinical Models
Antiproliferative Effects in Selected In Vitro Cellular Systems
The antiproliferative potential of Cephalezomine H has been evaluated in in vitro cancer cell line models. Research findings indicate that this compound exhibits weak cytotoxic activity. In studies using human epidermoid carcinoma (KB) cells, this compound, along with the structurally similar Cephalezomine G, demonstrated an IC₅₀ (half-maximal inhibitory concentration) value greater than 30 µg/mL. researchgate.netresearchgate.net This level of activity is considered low, especially in comparison to other alkaloids isolated from the same plant sources. researchgate.net The presence of a 2,3-diol moiety on the D ring is a characteristic feature of Cephalezomine G and H. researchgate.net
Table 1: In Vitro Antiproliferative Activity of this compound
| Compound | Cell Line | Activity Metric | Value | Source |
|---|---|---|---|---|
| This compound | Human Epidermoid Carcinoma (KB) | IC₅₀ | > 30 µg/mL | researchgate.netresearchgate.net |
Molecular Target Identification and Pathway Perturbation Studies
Specific molecular targets for this compound have not been identified in the available scientific literature. The mechanistic investigations for the Cephalotaxus alkaloid class have predominantly focused on the most biologically potent compounds, such as Homoharringtonine (B1673347) (HHT). HHT is a well-established protein synthesis inhibitor that acts on the ribosome. nih.govresearchgate.net Further studies on HHT have shown it targets and leads to the reduction of myeloma-promoting molecules including Mcl-1, XIAP, and β-catenin. researchgate.netscribd.com Given the comparatively low cytotoxicity of this compound, detailed target identification and pathway perturbation studies for this specific compound have not been a primary research focus.
Mechanistic Investigations of Cellular Responses Induced by this compound
There is a lack of specific research investigating the distinct cellular responses induced by this compound, such as the induction of apoptosis or cell cycle arrest. The mechanistic understanding of how Cephalotaxus alkaloids affect cellular processes is primarily derived from studies of Homoharringtonine (HHT). HHT is known to be a potent inducer of apoptosis in various cancer cell lines. acs.org Its mechanism involves the activation of both intrinsic and extrinsic apoptotic pathways, influencing the expression of genes in the TGF-β and TNF apoptosis signaling pathways. nih.govscribd.com However, due to its weak antiproliferative profile, it is unclear if this compound can induce similar cellular responses, and dedicated studies on this compound are absent from the current body of literature.
Comparative Biological Activity with Other Cephalotaxus Alkaloids
The biological activity of this compound is modest when compared to other alkaloids from the Cephalotaxus genus. This disparity highlights the critical role that specific structural features play in the pharmacological effects of these compounds. The ester side chain attached at the C3 position of the cephalotaxine (B1668394) core is widely considered essential for the potent anticancer activity observed in compounds like Homoharringtonine and Harringtonine (B1672945). nih.govresearchgate.netnih.gov
This compound, which lacks such an ester side chain and instead possesses a diol on the D-ring, demonstrates significantly lower cytotoxicity. researchgate.netresearchgate.net For instance, while this compound has an IC₅₀ > 30 µg/mL against KB cells, other related compounds, cephalezomines A–F and K–L, exhibit potent cytotoxicity with IC₅₀ values ranging from 0.02 to 0.40 µg/mL against the same cell line. researchgate.net Similarly, other non-ester alkaloids like Hainanensine have shown potent antiproliferative effects against human leukemia cell lines, indicating that other structural variations also strongly influence bioactivity. researchgate.net
Table 2: Comparative In Vitro Cytotoxicity of Selected Cephalotaxus Alkaloids
| Alkaloid | Cell Line | IC₅₀ (µg/mL) | Source |
|---|---|---|---|
| This compound | KB | > 30 | researchgate.netresearchgate.net |
| Cephalezomine G | KB | > 30 | researchgate.net |
| Cephalezomines A–F, K, L | KB | 0.02 - 0.40 | researchgate.net |
| Cephalezomine J | KB | 5.6 | researchgate.netresearchgate.net |
| Homoharringtonine | L1210 and P388 (murine leukemia) | Potent Activity | researchgate.net |
Compound Reference Table
Analytical Methodologies for the Detection and Characterization of Cephalezomine H
High-Performance Liquid Chromatography (HPLC) for Separation and Quantification
High-Performance Liquid Chromatography (HPLC) is an indispensable technique for the separation and quantification of Cephalezomine H from crude plant extracts of Cephalotaxus species. nih.gov Reversed-phase HPLC, utilizing a C8 or C18 stationary phase, is commonly employed to resolve this compound from a multitude of other related alkaloids present in the extract. nih.govmdpi.com
Detailed research findings indicate that a gradient elution system is highly effective for separating various Cephalotaxus alkaloids. nih.gov A typical mobile phase consists of a mixture of acetonitrile (B52724) and water, with a small percentage of an acidifier like trifluoroacetic acid (TFA) to improve peak shape and resolution. nih.govcjnmcpu.com For instance, the isolation of this compound has been accomplished using a mobile phase of 15% acetonitrile containing 0.1% TFA. cjnmcpu.com More complex gradient systems have also been developed for the comprehensive analysis of up to nine different Cephalotaxus alkaloids in a single run. nih.gov The quantification is typically performed using a UV detector, with monitoring at wavelengths such as 254 nm or 270 nm, where the aromatic chromophore of the molecule absorbs light. nih.govmdpi.com
Table 1: Exemplary HPLC Parameters for the Analysis of Cephalotaxus Alkaloids, Including this compound
| Parameter | Value | Reference |
| Column | XDB-C8 (150 x 4.6 mm, 5-µm) | nih.gov |
| Mobile Phase | Gradient of Acetonitrile (ACN) and 0.1% Trifluoroacetic Acid (TFA) in water | nih.gov |
| 0-8 min: 10% ACN | nih.gov | |
| 15 min: 30% ACN | nih.gov | |
| 30 min: 50% ACN | nih.gov | |
| 45-60 min: 85% ACN | nih.gov | |
| Flow Rate | 0.4 mL/min | nih.gov |
| Column Temperature | 40°C | nih.gov |
| Detection | UV at 254 nm | nih.gov |
| Injection Volume | 5 µL | nih.gov |
Electrospray Ionization Mass Spectrometry (ESI-MS-MS) for Structural Confirmation and Analysis
Electrospray Ionization (ESI) is a soft ionization technique that is exceptionally well-suited for the analysis of thermally labile and large molecules like this compound. chula.ac.th When coupled with tandem mass spectrometry (MS-MS), it becomes a powerful tool for structural confirmation. nih.gov The analysis is typically performed in the positive-ion mode, where this compound is detected as the protonated molecule, [M+H]⁺. nih.govsciencepub.net
In MS-MS analysis, the [M+H]⁺ ion is selected and subjected to collision-induced dissociation (CID). The resulting fragmentation pattern provides valuable structural information. For Cephalotaxus alkaloids that are esters, a characteristic fragmentation involves the loss of the ester side chain. nih.govoup.com While specific fragmentation data for this compound is not extensively published, analysis of related compounds like cephalotaxine (B1668394), harringtonine (B1672945), and homoharringtonine (B1673347) shows a characteristic loss leading to a common fragment ion at m/z 284 or m/z 298, corresponding to the core cephalotaxine structure. nih.govoup.com This technique is highly sensitive and allows for the detection of trace amounts of the alkaloid in complex mixtures. nih.gov
Table 2: General ESI-MS-MS Parameters for the Analysis of Cephalotaxus Alkaloids
| Parameter | Value/Setting | Reference |
| Ionization Mode | Electrospray Ionization (ESI), Positive Ion | nih.gov |
| Mass Analyzer | Ion Trap | nih.gov |
| Nebulizing Gas | Nitrogen | nih.gov |
| Gas Pressure | 50 psi | nih.gov |
| Drying Gas Flow | 10 L/min | nih.gov |
| Drying Gas Temp. | 350°C | nih.gov |
| Capillary Voltage | 4000 V (negative polarity in source, positive ions detected) | nih.gov |
| Scan Range | m/z 50–1500 | nih.gov |
| Analysis Type | MS and MS-MS of selected [M+H]⁺ ions | nih.gov |
Advanced Extraction and Sample Preparation Techniques (e.g., Supercritical Fluid Extraction)
The extraction of this compound and related alkaloids from the plant matrix (Cephalotaxus harringtonia) can be significantly enhanced using advanced techniques like Supercritical Fluid Extraction (SFE). nih.gov SFE is considered a green technology as it primarily uses carbon dioxide (CO₂) as the solvent, which is non-toxic and environmentally benign. mdpi.comsaylor.org
Research has shown that using pure supercritical CO₂ is ineffective for extracting polar compounds like Cephalotaxus alkaloids. nih.gov The efficiency of the extraction is dramatically improved by the addition of a polar co-solvent or modifier. nih.govmdpi.com Studies comparing different modifiers have demonstrated that a mixture of methanol (B129727) and water is particularly effective. The addition of water is believed to aid in the desorption of the target compounds from the plant matrix. nih.gov SFE using a mixture of carbon dioxide, methanol, and water (80:18:2, v/v) at elevated temperature and pressure has been shown to increase the yield of Cephalotaxus alkaloids by 10–33% compared to conventional solvent extraction with methanol. nih.gov
Table 3: Comparison of Co-solvents for Supercritical Fluid Extraction of Cephalotaxus Alkaloids
| Supercritical Solvent Composition (CO₂:Modifier) | Relative Extraction Yield | Reference |
| CO₂ - Methanol | Moderate | nih.gov |
| CO₂ - Methanol - Diethylamine (90:10) | Low to Moderate | nih.gov |
| CO₂ - Methanol - Triethylamine (90:10) | Low to Moderate | nih.gov |
| CO₂ - Methanol - Water (80:18:2) | High (10-33% increase over conventional) | nih.gov |
Extraction conditions: 80°C, 34.0 MPa
Spectroscopic Techniques for Trace Analysis and Purity Assessment
Spectroscopic methods are fundamental for the final structural confirmation and purity assessment of isolated this compound. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the precise three-dimensional structure of the molecule. cjnmcpu.comnih.gov
Detailed ¹H and ¹³C NMR data have been published, which were instrumental in revising the originally proposed structure of this compound. thieme-connect.comcjnmcpu.com The chemical shifts (δ) and coupling constants (J) provide definitive information about the connectivity of atoms and the stereochemistry of the molecule. Quantitative NMR (qNMR) can also be employed for purity assessment by integrating the signals of this compound against a certified internal standard of known concentration. usp.orgethz.ch This provides a direct measure of the analyte's mass fraction or purity. usp.org
UV-Visible spectroscopy is another key technique, primarily used for detection and quantification in conjunction with HPLC. mdpi.com The purity of an HPLC peak corresponding to this compound can be assessed by examining the UV spectrum across the peak using a photodiode array (PDA) detector. A pure compound will exhibit a consistent UV spectrum at all points across the elution peak. nih.gov While a specific UV maximum for this compound is not prominently reported, Cephalotaxus alkaloids generally show absorption in the range of 200-300 nm, with a characteristic absorption band around 290 nm. uclouvain.be
Table 4: Corrected ¹³C and Key ¹H NMR Spectroscopic Data for the Revised Structure of this compound (in CD₃OD)
| ¹³C NMR (125 MHz, CD₃OD) | ¹H NMR (500 MHz, CD₃OD) | Reference |
| δ (ppm) | δ (ppm), Multiplicity, J (Hz) | |
| 20.3 | 3.48 (d, J = 5.9 Hz, H-4) | thieme-connect.comcjnmcpu.com |
| 32.0 | 4.17 (t, J = 5.1 Hz, H-3) | thieme-connect.comcjnmcpu.com |
| 33.2 | 4.21−4.26 (m, H-2) | thieme-connect.comcjnmcpu.com |
| 44.2 | 5.857 (d, J = 1.2 Hz) & 5.850 (d, J = 1.2 Hz) [-OCH₂O-] | thieme-connect.comcjnmcpu.com |
| 49.6 | thieme-connect.com | |
| 55.4 | thieme-connect.com | |
| 60.2 | thieme-connect.com | |
| 67.5 | thieme-connect.com | |
| 72.4 | thieme-connect.com | |
| 77.2 | thieme-connect.com | |
| 102.0 | thieme-connect.com | |
| 111.2 | thieme-connect.com | |
| 113.1 | thieme-connect.com | |
| 131.3 | thieme-connect.com | |
| 134.9 | thieme-connect.com | |
| 147.4 | thieme-connect.com | |
| 147.8 | thieme-connect.com |
Note: The ¹H NMR data corresponds to the trifluoroacetic acid salt of the revised this compound structure, which was found to match the data for the natural product. cjnmcpu.com
Future Research Directions and Unresolved Challenges in Cephalezomine H Research
Development of More Efficient and Sustainable Synthetic Methodologies
The total synthesis of Cephalezomine H has been achieved, often in conjunction with the synthesis of other Cephalotaxus alkaloids like cephalotaxine (B1668394). beilstein-journals.orgacs.org These synthetic routes have been crucial in confirming its revised structure. acs.orgnih.gov However, existing multi-step syntheses can be complex and may not be optimal for producing larger quantities of the compound for extensive biological evaluation. beilstein-journals.orgbeilstein-journals.org
Further Elucidation of Biosynthetic Pathways within the Cephalotaxus Genus
The biosynthetic pathways of many Cephalotaxus alkaloids, including this compound, are not yet fully understood. johnwoodgroup.com It is hypothesized that these alkaloids originate from tyrosine and phenylalanine precursors. johnwoodgroup.com While the general framework of cephalotaxine biosynthesis has been investigated, the specific enzymatic steps leading to the diverse array of related alkaloids, including the various cephalezomines, remain to be elucidated.
Future investigations should employ a multi-omics approach, integrating genomics, transcriptomics, and metabolomics to identify the genes and enzymes involved in the this compound biosynthetic pathway. nih.gov This could involve sequencing the genomes of different Cephalotaxus species and correlating gene expression profiles with the production of specific alkaloids. acs.org Understanding these pathways could pave the way for metabolic engineering approaches to enhance the production of this compound or other desirable alkaloids in plant cell cultures or microbial hosts, providing a sustainable alternative to extraction from slow-growing plants.
Comprehensive Mechanistic Studies on Novel Biological Activities
While some Cephalotaxus alkaloids, such as homoharringtonine (B1673347), are known for their potent anti-leukemic activity, the full spectrum of biological activities for this compound has not been extensively explored. researchgate.netcjnmcpu.com Preliminary studies on related cephalezomines have indicated potential cytotoxicity against tumor cells. researchgate.net
Comprehensive screening of this compound against a wide range of cancer cell lines is a critical next step. Beyond anticancer activity, its potential as an antiviral, antibacterial, or anti-inflammatory agent should be investigated, given the diverse biological properties exhibited by other alkaloids from this genus. nih.govcjnmcpu.com For any identified activities, detailed mechanistic studies will be essential to understand how this compound interacts with its cellular targets. This could involve identifying protein binding partners, elucidating effects on signaling pathways, and determining the molecular basis of its bioactivity.
Exploration of this compound as a Scaffold for Rational Drug Design (Pre-clinical)
The unique pentacyclic structure of this compound makes it an attractive scaffold for the development of novel therapeutic agents. naturalproducts.net Its complex architecture provides a three-dimensional framework that can be systematically modified to optimize biological activity and drug-like properties.
Future pre-clinical research should focus on a rational drug design approach using this compound as a starting point. This will involve the synthesis of a library of analogues with systematic modifications to different parts of the molecule. Structure-activity relationship (SAR) studies will be crucial to identify the key structural features responsible for any observed biological activity. This information can then be used to design more potent and selective compounds with improved pharmacokinetic profiles.
Application of Advanced Computational Tools for Predictive Modeling
Computational modeling offers a powerful and resource-efficient approach to accelerate research on this compound. biorxiv.orgarxiv.org These tools can be used to predict a wide range of properties, from molecular structure and reactivity to biological activity and potential toxicity.
In the future, advanced computational methods should be applied to various aspects of this compound research. Molecular docking simulations can be used to predict how this compound and its analogues bind to potential protein targets, helping to elucidate their mechanism of action. researchgate.net Quantitative structure-activity relationship (QSAR) models can be developed to predict the biological activity of new analogues before they are synthesized. Furthermore, computational tools can be used to predict ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties, aiding in the design of drug candidates with favorable pharmacokinetic profiles.
Q & A
Basic Research Questions
Q. What are the established synthetic pathways for Cephalezomine H, and how can researchers optimize yield and purity in laboratory settings?
- Methodological Answer : Begin by reviewing literature on analogous natural product syntheses, focusing on ring-closing strategies and stereochemical control. Use HPLC and LC-MS to monitor reaction intermediates and optimize conditions (e.g., solvent polarity, catalyst loading). For purification, combine column chromatography with recrystallization, validated via NMR (¹H/¹³C) and HRMS. Track yield improvements using factorial experimental designs (e.g., Taguchi methods) .
Q. How should researchers characterize the structural and physicochemical properties of this compound to ensure reproducibility?
- Methodological Answer : Employ a multi-technique approach:
- Structural validation : X-ray crystallography for absolute configuration, supplemented by 2D NMR (COSY, NOESY) for solution-state conformation.
- Physicochemical profiling : Determine logP (shake-flask method), solubility (HPLC-UV), and stability (accelerated degradation studies under varied pH/temperature).
Cross-validate results with independent labs and report deviations ≥5% as critical reproducibility factors .
Q. What in vitro assays are appropriate for preliminary evaluation of this compound's bioactivity, and how should experimental controls be designed?
- Methodological Answer : Prioritize target-specific assays (e.g., enzyme inhibition kinetics for kinase targets) and cell viability assays (MTT/CellTiter-Glo®). Include:
- Positive controls : Known inhibitors (e.g., staurosporine for kinases).
- Negative controls : Solvent-only (DMSO/PBS) and untreated cells.
- Dose-response : 8–12 concentrations in triplicate, analyzed via nonlinear regression (IC₅₀/EC₅₀ calculations). Validate assay robustness using Z’-factor (>0.5 indicates high reliability) .
Advanced Research Questions
Q. How can researchers resolve contradictory findings regarding this compound's mechanism of action across different experimental models?
- Methodological Answer : Conduct comparative studies using orthogonal assays:
- In vitro vs. in vivo : Compare biochemical assay results with transgenic animal models (e.g., knockouts for hypothesized targets).
- Cross-species validation : Test human vs. murine cell lines to identify species-specific interactions.
- Pathway analysis : Use phosphoproteomics or RNA-seq to map signaling cascades. Address contradictions by quantifying off-target effects via thermal proteome profiling (TPP) .
Q. What computational strategies are effective in predicting this compound's molecular interactions, and how should these be validated experimentally?
- Methodological Answer :
- Docking studies : Use AutoDock Vina or Schrödinger Suite with flexible ligand sampling; prioritize binding poses with MM-GBSA scoring.
- Molecular dynamics (MD) : Simulate 100+ ns trajectories to assess stability (RMSD/RMSF analysis).
- Experimental validation : Surface plasmon resonance (SPR) for binding kinetics (ka/kd) or isothermal titration calorimetry (ITC) for thermodynamic profiling (ΔH, ΔS). Discrepancies >20% between computational and experimental data warrant re-evaluation of force field parameters .
Q. How should multi-omics approaches be integrated to study this compound's systemic effects in complex biological systems?
- Methodological Answer : Design a tiered workflow:
- Transcriptomics : RNA-seq to identify differentially expressed genes (fold-change ≥2, FDR-adjusted p <0.05).
- Proteomics : TMT-labeled LC-MS/MS for protein abundance changes; validate via Western blot.
- Metabolomics : Untargeted LC-HRMS with pathway enrichment (KEGG/MetaboAnalyst).
Integrate datasets using tools like Cytoscape or Ingenuity Pathway Analysis (IPA) to map cross-omic networks. Confirm key nodes (e.g., hub genes) via CRISPRi knockdown .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
